![molecular formula C8H9Cl2NO2S B14081824 Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- CAS No. 10230-77-0](/img/structure/B14081824.png)
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- is a chemical compound with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.1336 . This compound is characterized by the presence of a benzenamine group substituted with a 3-[(2,2-dichloroethyl)sulfonyl] moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- involves several steps. One common synthetic route includes the reaction of benzenamine with 2,2-dichloroethanol in the presence of a sulfonylating agent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- can be compared with other similar compounds such as:
Benzenamine, 3-[(2-chloroethenyl)sulfonyl]-: This compound has a similar structure but with a different substituent on the sulfonyl group.
Benzenamine, 3-[(2,2-dichloroethyl)thio]-: This compound has a thio group instead of a sulfonyl group.
The uniqueness of Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]- lies in its specific chemical properties and reactivity, which make it suitable for a variety of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
10230-77-0 |
|---|---|
Molekularformel |
C8H9Cl2NO2S |
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
3-(2,2-dichloroethylsulfonyl)aniline |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-8(10)5-14(12,13)7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 |
InChI-Schlüssel |
QOQNJRVGFKRZOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


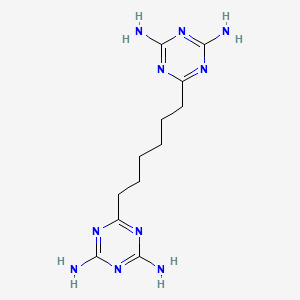
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
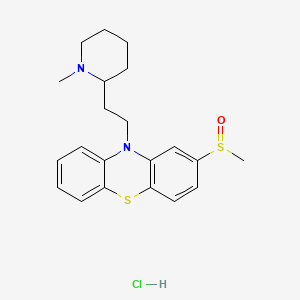
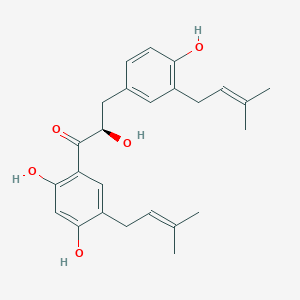
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
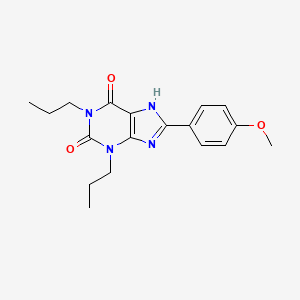


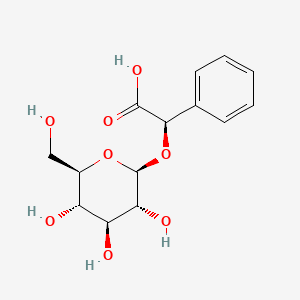
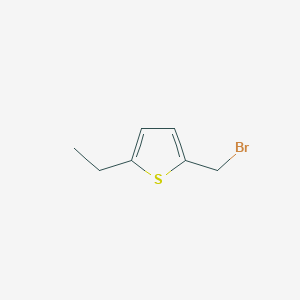

![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
